molecular formula C25H24N4O3 B2956565 (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396680-32-2

(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2956565
CAS No.: 1396680-32-2
M. Wt: 428.492
InChI Key: GKCPRFNNLQBPCG-UHFFFAOYSA-N
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Description

The compound (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a hybrid molecule combining a pyrazolo[1,5-a]pyridine core with a substituted piperazine moiety. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its planar heteroaromatic system, which facilitates interactions with biological targets such as kinases and G protein-coupled receptors .

Properties

IUPAC Name

[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-2-32-22-11-10-18-7-3-4-8-19(18)23(22)25(31)28-15-13-27(14-16-28)24(30)20-17-26-29-12-6-5-9-21(20)29/h3-12,17H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCPRFNNLQBPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone represents a novel class of chemical entities that combines a piperazine moiety with a pyrazolopyridine structure. This combination is hypothesized to enhance biological activity through multi-target interactions, particularly in the context of neuropharmacology and enzyme inhibition. The following sections delve into its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Naphthoyl Group : Contributes to hydrophobic interactions, potentially enhancing binding affinity to biological targets.
  • Pyrazolo[1,5-a]pyridine Core : This heterocyclic system is often associated with diverse biological activities.

The synthesis of this compound can be achieved through the acylation of a piperazinyl intermediate with 2-ethoxy-1-naphthoyl chloride followed by the coupling of the pyrazolopyridinone core. This method allows for precise control over the substitution patterns that are crucial for biological activity .

Anxiolytic and Antidepressant Effects

Recent studies have indicated that related compounds featuring piperazine and pyrazole structures exhibit significant anxiolytic and antidepressant-like activities. For instance, a study on a similar compound demonstrated that it modulates the serotonergic system and interacts with the benzodiazepine site of the GABAA receptor .

The proposed mechanisms include:

  • Serotonergic Modulation : The compound may enhance serotonin levels or receptor activity, contributing to its anxiolytic effects.
  • GABAA Receptor Interaction : By binding to GABAA receptors, it could mimic or enhance the effects of benzodiazepines, leading to increased anxiolytic activity.

Enzyme Inhibition

Another area of interest is the potential for this compound to act as an enzyme inhibitor. Compounds with similar structural motifs have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. For example, derivatives of piperazine were found to exhibit competitive inhibition against tyrosinase with low micromolar IC50 values .

Table 1: Summary of Biological Activities

Activity TypeCompoundMechanism of ActionReference
AnxiolyticLQFM192Serotonergic system modulation
AntidepressantLQFM192Interaction with GABAA receptors
Tyrosinase InhibitionVarious Piperazine DerivativesCompetitive inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine or pyrazolo[1,5-a]pyridine moieties:

Compound Name Key Structural Features Molecular Weight Potential Applications References
(R)-(4-(4-Bromobenzoyl)-3-(4-chlorophenyl)piperazin-1-yl)(6-bromopyrazolo[1,5-a]pyridin-3-yl)methanone Bromobenzoyl and chlorophenyl groups on piperazine; brominated pyrazolo[1,5-a]pyridine ~600 g/mol Kinase inhibition (inferred)
[4-(Diphenylmethyl)-1-piperazinyl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone Benzhydryl group on piperazine; thiophene and CF3 on pyrazolo[1,5-a]pyrimidine ~560 g/mol Neuropharmacology (CAC1A/MRP1 targets)
6-(2-Hydroxy-2-methylpropoxy)-4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile Hydroxypropoxy and methoxypyridylmethyl groups; nitrile substituent ~550 g/mol RET kinase inhibition
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone Unsubstituted piperazine; minimal steric hindrance 230.27 g/mol Broad-spectrum lead optimization

Functional and Pharmacological Differences

  • The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine () and triazolo[4,3-a]pyridine (), altering electron distribution and hydrogen-bonding capacity, which may influence target selectivity .
  • Biological Activity :

    • Compounds with RET kinase inhibition () share the pyrazolo[1,5-a]pyridine-piperazine scaffold but incorporate nitrile or hydroxypropoxy groups for enhanced potency. The target compound’s naphthoyl group may similarly stabilize hydrophobic binding pockets in kinases .
    • The unsubstituted piperazine in ’s analogue lacks the steric bulk of the target compound’s naphthoyl group, suggesting reduced target affinity but improved solubility .

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